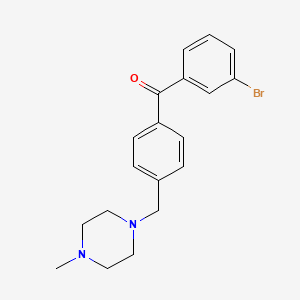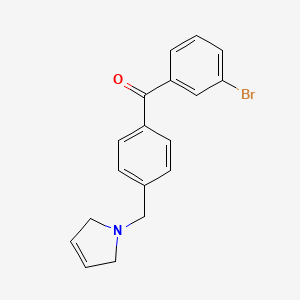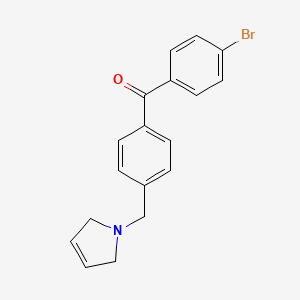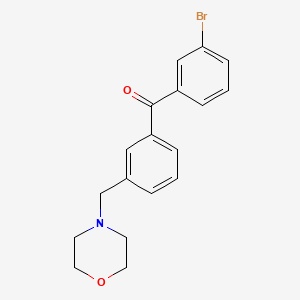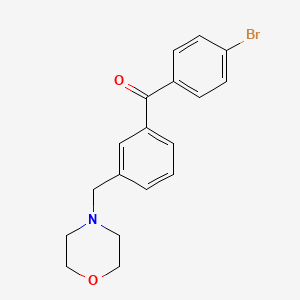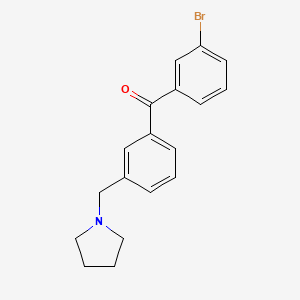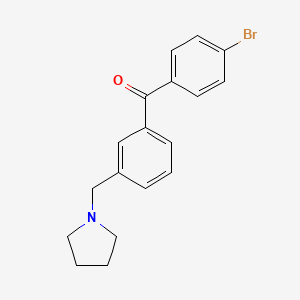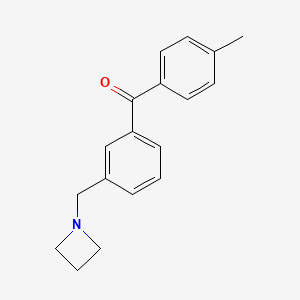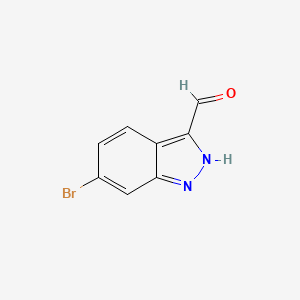
6-Bromo-1H-indazole-3-carbaldéhyde
Vue d'ensemble
Description
6-Bromo-1H-indazole-3-carbaldehyde is a chemical compound with the molecular formula C8H5BrN2O It is a derivative of indazole, a bicyclic aromatic heterocycle, and features a bromine atom at the 6th position and an aldehyde group at the 3rd position
Applications De Recherche Scientifique
6-Bromo-1H-indazole-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives, which are valuable in medicinal chemistry.
Biology: Indazole derivatives, including 6-Bromo-1H-indazole-3-carbaldehyde, are studied for their potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of novel materials and as an intermediate in organic synthesis.
Mécanisme D'action
Target of Action
Indazole derivatives, a family to which this compound belongs, have been known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse range of applications .
Mode of Action
The indazole core is a key component in many functional molecules used in various applications . The bromine atom at the 6th position and the carbaldehyde group at the 3rd position may influence the compound’s interaction with its targets .
Biochemical Pathways
Indazole derivatives have been implicated in a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Indazole derivatives have been associated with a range of biological effects, including anti-inflammatory, anticancer, and antioxidant activities .
Analyse Biochimique
Biochemical Properties
6-Bromo-1H-indazole-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with enzymes, proteins, and other biomolecules through various mechanisms. For instance, it can act as an intermediate in the synthesis of indazole derivatives, which are known for their biological activities such as anticancer, anti-inflammatory, and antimicrobial properties . The compound’s aldehyde group allows it to form Schiff bases with amines, facilitating its interaction with proteins and enzymes.
Cellular Effects
The effects of 6-Bromo-1H-indazole-3-carbaldehyde on cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives, including 6-Bromo-1H-indazole-3-carbaldehyde, have been shown to exhibit anticancer activity by inducing apoptosis in cancer cells . This compound can also affect cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux and levels of metabolites.
Molecular Mechanism
At the molecular level, 6-Bromo-1H-indazole-3-carbaldehyde exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in cellular processes such as proliferation, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-1H-indazole-3-carbaldehyde can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 6-Bromo-1H-indazole-3-carbaldehyde is relatively stable under inert atmosphere and dark conditions at temperatures between 2-8°C
Dosage Effects in Animal Models
The effects of 6-Bromo-1H-indazole-3-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anticancer or anti-inflammatory activities. At high doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects and dose-response relationships are critical for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
6-Bromo-1H-indazole-3-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other biologically active compounds. For example, it can be metabolized by aldehyde dehydrogenases to form carboxylic acids, which can further participate in metabolic reactions . The compound’s effects on metabolic flux and metabolite levels are important for understanding its role in cellular metabolism.
Transport and Distribution
The transport and distribution of 6-Bromo-1H-indazole-3-carbaldehyde within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, and it may bind to intracellular proteins that affect its localization and accumulation . Understanding these interactions is crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
6-Bromo-1H-indazole-3-carbaldehyde’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the nucleus, mitochondria, or other organelles, where it can exert its biological effects . Its activity and function can be influenced by its subcellular localization, which is important for understanding its mechanism of action.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1H-indazole-3-carbaldehyde typically involves the bromination of indazole derivatives followed by formylation. One common method includes the reaction of 6-bromoindazole with a formylating agent such as Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde group at the 3rd position .
Industrial Production Methods: Industrial production methods for 6-Bromo-1H-indazole-3-carbaldehyde are not extensively documented in the public domain. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Bromo-1H-indazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.
Major Products Formed:
Oxidation: 6-Bromo-1H-indazole-3-carboxylic acid.
Reduction: 6-Bromo-1H-indazole-3-methanol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
1H-Indole-3-carbaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Bromo-1H-indazole-4-carbaldehyde: Similar structure but with the aldehyde group at the 4th position, leading to different reactivity and applications.
5-Bromo-1H-indole-3-carbaldehyde: Similar but with the bromine atom at the 5th position, affecting its chemical behavior and biological activity.
Propriétés
IUPAC Name |
6-bromo-2H-indazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-5-1-2-6-7(3-5)10-11-8(6)4-12/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQKGUPOPZJRLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646093 | |
| Record name | 6-Bromo-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-72-7 | |
| Record name | 6-Bromo-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


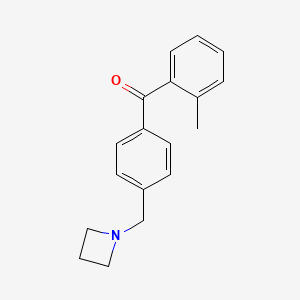
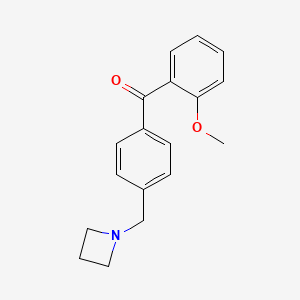
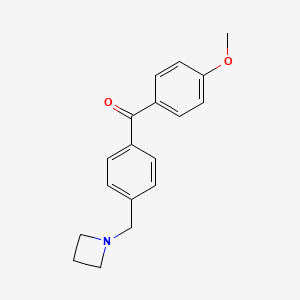
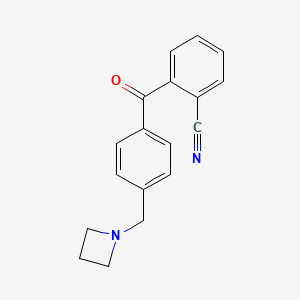
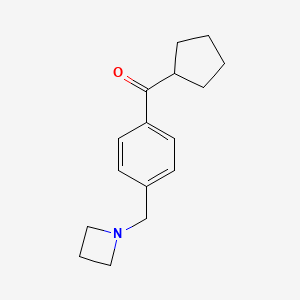
![3-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1293290.png)
